2,4-Dichloro-5-fluorobenzoyl chloride

Description

Nomenclature and Chemical Identity in Research Contexts

2,4-Dichloro-5-fluorobenzoyl chloride is a key polysubstituted aromatic acyl chloride widely employed in the field of organic synthesis. For precise identification in scientific literature and industrial applications, a clear understanding of its nomenclature and chemical identifiers is essential. The compound is systematically named this compound according to IUPAC guidelines. nih.gov It is most commonly registered under the CAS Number 86393-34-2. nih.gov

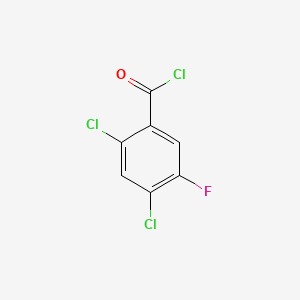

The molecular structure of this compound is characterized by a benzene (B151609) ring with chlorine atoms at the 2nd and 4th positions, a fluorine atom at the 5th position, and a benzoyl chloride functional group at the 1st position. This distinct substitution pattern is fundamental to its chemical reactivity and its utility as a synthetic intermediate.

A summary of the primary chemical identity data for this compound is provided in the interactive table below.

Historical Overview of Research and Discovery

The scientific and commercial interest in this compound is closely tied to the development of fluoroquinolone antibiotics during the latter part of the 20th century. While the exact date of its initial synthesis is not widely documented, its emergence as a pivotal industrial intermediate can be traced through patent literature focused on optimizing the production of these critical antibacterial drugs.

Significance as a Key Intermediate in Complex Chemical Synthesis

The principal importance of this compound in both academic research and industrial manufacturing stems from its function as a fundamental building block in the synthesis of complex organic molecules, most notably the fluoroquinolone class of antibiotics. google.comgoogle.com The specific arrangement of halogen substituents on the aromatic ring of this compound is a structural hallmark of many third-generation quinolone drugs, including the widely used antibacterial agent, ciprofloxacin. derpharmachemica.com

The high reactivity of the acyl chloride functional group facilitates its reaction with a variety of nucleophiles. A critical step in the synthesis of many fluoroquinolones is the reaction of this compound with a malonic acid ester, such as diethyl malonate, typically in the presence of a base like magnesium ethoxide. derpharmachemica.com This condensation reaction yields a β-ketoester, a versatile intermediate that is readily amenable to further chemical modification. derpharmachemica.com

The synthetic sequence generally proceeds with a reaction involving triethyl orthoformate and an amine, for instance, cyclopropylamine, which is then followed by a cyclization step to construct the core quinolone ring structure. derpharmachemica.com The chlorine and fluorine atoms on the aromatic portion of the molecule are strategically positioned to modulate the biological activity and pharmacokinetic profile of the final pharmaceutical product.

Beyond its role in antibiotic synthesis, the utility of this compound extends to the creation of other complex molecules. It serves as a precursor for the synthesis of α-(2,4-dichloro-5-fluorobenzoyl)-β-substituted amino-acrylates, for example. academax.com This demonstrates its versatility as an intermediate for producing a diverse array of substituted aromatic compounds. The ready commercial availability and well-established synthetic protocols for this compound have solidified its status as a valuable and frequently employed starting material in medicinal chemistry and the wider discipline of organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZXUSJCSDQNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371627 | |

| Record name | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-34-2 | |

| Record name | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzoylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-fluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 86393-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2,4 Dichloro 5 Fluorobenzoyl Chloride

Classical Synthetic Approaches and Their Evolution in Academic Literature

The traditional synthesis of 2,4-dichloro-5-fluorobenzoyl chloride has been approached through several established chemical transformations. These methods, while foundational, often involve multiple steps and varying degrees of efficiency and environmental impact.

Friedel-Crafts Reaction and Hydrolysis Pathways

A prevalent method for synthesizing this compound begins with 2,4-dichlorofluorobenzene. This pathway involves a Friedel-Crafts reaction with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), to introduce a trichloromethyl group onto the aromatic ring. The resulting intermediate, 2,4-dichloro-5-fluorobenzotrichloride, is then hydrolyzed to yield the final product. google.compatsnap.comgoogle.com

| Starting Material | Reagents | Catalyst | Key Steps | Reported Yield |

| 2,4-Dichlorofluorobenzene | Carbon Tetrachloride (CCl₄), Water | Ferric Chloride (FeCl₃) | Friedel-Crafts reaction, Hydrolysis, Conversion of byproduct | >88% (total) google.com |

| 2,4-Dichlorofluorobenzene | Carbon Tetrachloride (CCl₄), Water | Aluminum Chloride (AlCl₃) | Friedel-Crafts reaction, Hydrolysis | Not specified |

Acylation with Thionyl Chloride (SOCl₂)

A common and direct method for converting a carboxylic acid to its corresponding acyl chloride is through the use of thionyl chloride (SOCl₂). In the synthesis of this compound, the precursor 2,4-dichloro-5-fluorobenzoic acid is reacted with thionyl chloride. google.comgoogle.com This reaction is typically efficient, with the excess thionyl chloride often removed by distillation. google.com This step is a frequent final stage in multi-step syntheses that first produce the carboxylic acid intermediate.

Utilization of Phosphorous Pentachloride (PCl₅) as an Activating Agent

Phosphorous pentachloride (PCl₅) is another classical reagent used for the conversion of carboxylic acids to acyl chlorides. The reaction involves the treatment of the carboxylic acid with PCl₅, which effectively replaces the hydroxyl group with a chlorine atom. While this is a well-established transformation in organic synthesis, specific documented examples of its application for the large-scale production of this compound from its corresponding benzoic acid are not prominently featured in the reviewed literature. However, the chemical principles support its viability as a synthetic route.

Oxidation of 2,4-Dichloro-5-fluoroacetophenone with Oxygen in Mixed Acid Systems (Nitric Acid and Sulfuric Acid)

Another synthetic pathway begins with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with acetyl chloride to produce 2,4-dichloro-5-fluoroacetophenone. This ketone intermediate is then oxidized to form 2,4-dichloro-5-fluorobenzoic acid. Oxidizing agents such as sodium hypochlorite (B82951) (NaClO) or nitric acid have been employed for this purpose. Following the oxidation, the resulting benzoic acid is then converted to the final benzoyl chloride, typically using thionyl chloride. A market research report points to the development of continuous-flow nitric acid oxidation as a more efficient, scalable, and safer production method. precedenceresearch.com While the use of oxygen in conjunction with mixed acid systems for this specific transformation is not explicitly detailed in the available literature, research on the oxidation of ketones in concentrated sulfuric acid using nitrosating agents suggests the feasibility of such oxidative processes in strong acid environments.

Reactions involving 2,4-Dichlorofluorobenzene and Oxalyl Chloride

A more direct route to this compound involves the reaction of 2,4-dichlorofluorobenzene with oxalyl chloride. This method, a form of Friedel-Crafts acylation, is catalyzed by aluminum trichloride (AlCl₃). The process is noted for its short reaction time and simple post-treatment, with the product being directly obtainable through reduced pressure distillation. This pathway offers a high conversion rate of the raw material and can achieve yields of up to 98%, making it suitable for industrial-scale production.

Advanced and Green Chemistry Approaches for this compound Synthesis

One significant advancement is the replacement of traditional Lewis acids with reusable solid acid catalysts. For instance, a composite zeolite solid super acidic catalyst has been successfully used in the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride. patsnap.comgoogle.comresearchgate.net This approach simplifies the process, as the catalyst can be more easily separated from the reaction mixture and potentially reused, thereby reducing waste and avoiding the issues associated with catalysts like AlCl₃. patsnap.comgoogle.comresearchgate.net

Furthermore, the use of alternative acylating agents in continuous flow systems represents a move towards greener synthesis. A patented process describes the reaction of 2,4-dichloro-5-fluorobenzoic acid with bis(trichloromethyl)carbonate in a tube reactor. chemicalbook.com This method, carried out at 110°C in toluene (B28343), achieves a remarkable yield of 99.1% and is highlighted as a green chemistry approach suitable for industrial scale-up. chemicalbook.com

| Approach | Key Feature | Reagents/Catalysts | System | Reported Yield |

| Solid Acid Catalysis | Reusable catalyst, simplified process | 2,4-Dichlorofluorobenzene, CCl₄, Composite zeolite solid super acid catalyst | Batch reactor | Not specified |

| Byproduct Conversion | Improved atom economy, waste reduction | Dimer byproduct, hydrolysis, oxidation, and acylation reagents | Not specified | >88% (total) google.comchemicalbook.com |

| Continuous Flow Synthesis | Safer, scalable, high efficiency | 2,4-Dichloro-5-fluorobenzoic acid, Bis(trichloromethyl)carbonate | Tube reactor | 99.1% chemicalbook.com |

Continuous-Flow Processes for Enhanced Efficiency and Safety

Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of this compound. researchgate.net This methodology offers enhanced control over reaction parameters, improved safety profiles, and greater efficiency. labmanager.com

Rapid Activation of Carboxylic Acids using Bis(trichloromethyl)carbonate (BTC)

A highly efficient continuous-flow process has been developed for the synthesis of this compound from its corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid. researchgate.net This process utilizes bis(trichloromethyl)carbonate (BTC), also known as triphosgene, for the rapid and effective activation of the carboxylic acid. researchgate.netresearchgate.net BTC serves as a safer, solid substitute for gaseous phosgene. acs.orgsigmaaldrich.com

In this system, 2,4-dichloro-5-fluorobenzoic acid is converted into the highly reactive this compound under mild conditions. researchgate.net The use of a tubular reactor in the continuous production method allows for a small volume of online reaction materials, which is conducive to DCS (Distributed Control System) control. nus.edu.sg One specific method involves the acylation of 2,4-dichloro-5-fluorobenzoic acid with BTC to yield the final product. nus.edu.sg

Minimizing Waste and Environmental Impact in Flow Systems

Continuous-flow systems inherently contribute to waste minimization and reduced environmental impact. rsc.orgrsc.org By enabling precise control over stoichiometry and reaction conditions, these systems can lead to higher yields and fewer byproducts, thus reducing the generation of waste. acs.org The enclosed nature of flow reactors also minimizes the release of volatile or hazardous materials into the environment. rsc.org

In the synthesis of this compound, using BTC instead of reagents like thionyl chloride in a continuous process avoids the emission of harmful gases such as nitrogen oxides and sulfur dioxide. nus.edu.sg Furthermore, the efficiency of continuous-flow processes can reduce the consumption of raw materials and solvents, leading to a lower environmental footprint. researchgate.netresearchgate.net The potential for solvent recycling and reuse is another key advantage that contributes to the sustainability of these systems. rsc.org

Comparison with Traditional Batch Reactor Processes in Terms of Yield, Reaction Time, and Safety

When compared to traditional batch reactors, continuous-flow processes for the synthesis of this compound demonstrate significant advantages in yield, reaction time, and safety. researchgate.netresearchgate.net

Yield: Continuous-flow methods have been shown to achieve higher product yields. researchgate.net For instance, traditional batch processes involving Friedel-Crafts reactions and subsequent hydrolysis report total yields of over 88%. google.com However, flow processes can achieve even greater efficiency.

Reaction Time: Flow chemistry significantly shortens reaction times. researchgate.net The rapid mixing and superior heat transfer in microreactors or tubular reactors accelerate the reaction rate compared to the slower kinetics often observed in large-volume batch reactors. researchgate.netlabmanager.com

Safety: Safety is markedly improved in continuous-flow systems. researchgate.net The small internal volume of the reactor means that only a minimal amount of hazardous material is present at any given time. labmanager.com This is a crucial advantage when dealing with highly reactive intermediates like acyl chlorides. The excellent heat dissipation capabilities of flow reactors also prevent the formation of hot spots and reduce the risk of thermal runaways, a significant concern in exothermic reactions common in batch processing. researchgate.net

| Parameter | Continuous-Flow Process | Traditional Batch Process |

|---|---|---|

| Yield | Higher product yield due to precise control. researchgate.net | Generally lower yields, with some optimized processes reaching over 88%. google.com |

| Reaction Time | Significantly shorter due to rapid mixing and heat transfer. researchgate.net | Longer reaction times are typical. |

| Safety | Enhanced safety due to small reaction volumes and superior temperature control, minimizing risks of thermal runaway. researchgate.net | Higher risks associated with large volumes of hazardous materials and potential for thermal instability. |

| Waste | Reduced waste generation and potential for solvent recycling. rsc.orgrsc.org | Higher potential for byproduct formation and solvent waste. google.com |

Catalytic Synthesis Pathways for this compound

Catalytic methods offer an alternative route for the synthesis of this compound, aiming to simplify process routes and improve yields for industrial-scale production. patsnap.com These methods often start with 2,4-dichlorofluorobenzene and react it with carbon tetrachloride in the presence of a specialized catalyst. patsnap.comgoogle.com

Application of Zeolite Magnetic Composite Carrier Catalysts

One innovative approach involves the use of a zeolite magnetic composite carrier catalyst. patsnap.com This catalyst is designed to overcome issues associated with long process routes and the use of highly toxic chemicals, thereby facilitating industrial production. patsnap.com The magnetic properties of the composite simplify the separation and recovery of the catalyst from the reaction mixture. researchgate.netmdpi.com

The synthesis process involves reacting 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of the composite zeolite solid superacidic catalyst to produce 2,4-dichloro-5-fluorotrichlorotoluene. patsnap.com This intermediate is then hydrolyzed to yield the final product, this compound. patsnap.com In one example, this process resulted in a yield of 86.0%. patsnap.com

Loaded Phosphotungstic Acid/ZrO₂ Catalysts

Further refinement of the catalytic system involves a loaded phosphotungstic acid/ZrO₂ zeolite magnetic coupling carried catalyst. google.com This catalyst enhances the acidity of the zeolite, which is beneficial for chemical reactions requiring an acid, without the need for strong acids like sulfuric or nitric acid for hydrolysis and acidification. google.com

The preparation of this composite catalyst is a multi-step process that includes pretreatment of a natural zeolite support, synthesis of a porous level zeolite, magnetic modification of the zeolite, and finally, loading with phosphotungstic acid/ZrO₂. google.com The use of ZrO₂-based catalysts is noted for their thermal stability and tunable porosity, making them suitable for various organic reactions. researchgate.net This advanced catalyst system is employed in the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride, followed by hydrolysis to obtain this compound. google.com

| Catalyst Type | Starting Materials | Key Intermediate | Reported Yield | Advantages |

|---|---|---|---|---|

| Zeolite Magnetic Composite Carrier Catalyst | 2,4-Dichlorofluorobenzene, Carbon Tetrachloride | 2,4-Dichloro-5-fluorotrichlorotoluene | 86.0% patsnap.com | Simplifies process, avoids highly toxic chemicals, easy catalyst recovery. patsnap.com |

| Loaded Phosphotungstic Acid/ZrO₂ Catalyst | 2,4-Dichlorofluorobenzene, Carbon Tetrachloride | 2,4-Dichloro-5-fluorotrichlorotoluene | Not specified | Enhanced acidity, avoids use of strong liquid acids. google.com |

Catalyst Regeneration and Reusability Studies

The synthesis of this compound often employs catalysts that are crucial for achieving high yield and selectivity. Research has focused on the use of composite zeolite solid superacid catalysts, which offer advantages over traditional Lewis acids like aluminum chloride. These solid acid catalysts, such as loaded phosphotungstic acid/ZrO2 on a zeolite magnetic composite carrier, simplify the process by facilitating easier separation from the reaction mixture. The magnetic nature of the composite carrier allows for straightforward recovery and potential reuse, which is a significant step towards greener and more cost-effective production. The use of these catalysts can circumvent the issues associated with corrosive and difficult-to-handle acids like sulfuric acid, nitric acid, and hydrochloric acid in the hydrolysis and acidification steps.

One method involves using a composite zeolite solid superacid catalyst in the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride. After the reaction, the catalyst can be separated from the product mixture. Studies on zeolite catalysts, such as mordenite, involve processes like ion exchange with ammonium (B1175870) salt solutions, followed by drying and calcination at high temperatures (e.g., 450°C) to regenerate their acidic sites for subsequent reaction cycles. This regeneration capability is vital for industrial applications, reducing waste and catalyst cost.

Strategies for Byproduct Conversion and Recycling in Synthesis

One effective strategy involves a multi-step conversion of the dimer byproduct into the final product, this compound. This process breaks the technical bottleneck of converting halogenated aromatic hydrocarbon and carbon tetrachloride reaction byproducts. The conversion pathway includes:

Hydrolysis: The separated dimer byproduct is first hydrolyzed.

Oxidation: The resulting intermediate is then oxidized using a strong oxidant.

Acylation: The oxidized intermediate subsequently undergoes an acylation reaction, typically with thionyl chloride, to yield the target compound.

Another approach focuses on the alkaline hydrolysis of the dimerization byproduct. This green production process utilizes a catalyst to facilitate the hydrolysis of the dimer. The resulting mixture is then acidified and reacts with a trichloride intermediate generated from the main condensation reaction. This method has demonstrated remarkable efficiency, achieving a conversion yield of the byproduct to the final product of over 99.8%. This high-yield conversion overcomes the challenges of byproduct recovery and significantly reduces production costs, making it an attractive option for large-scale, environmentally friendly production.

Process Optimization and Engineering Research

Optimizing reaction conditions and addressing scale-up challenges are critical for the efficient and economical industrial production of this compound.

The synthesis of this compound involves several steps where reaction conditions are meticulously controlled to maximize yield and purity.

Temperature: The initial Friedel-Crafts reaction between 2,4-dichlorofluorobenzene and carbon tetrachloride is often conducted at temperatures ranging from 0-70°C, with a preferred range of 40-70°C. One specific example heats the mixture to 70°C and maintains it for two hours. The subsequent hydrolysis step to convert the intermediate is typically carried out at a lower temperature, between 20-40°C. The final acylation reaction with thionyl chloride can be performed at temperatures between 50-100°C.

Residence Time: In continuous production models using tubular reactors, residence time becomes a key parameter. For batch processes, reaction times are also critical; for instance, the initial Friedel-Crafts reaction is monitored until the raw material is consumed, which can take around 2 hours. The alkaline hydrolysis of byproducts may require a reaction time of 3 hours at 110°C.

Solvent Effects: Some synthetic steps are performed without a solvent. For example, the acylation of the intermediate carboxylic acid with thionyl chloride can be a solvent-free reaction. In the oxidation step of dimer byproducts, polar solvents such as acetone, N,N-dimethylformamide, or 1,4-dioxane (B91453) may be used. The choice of solvent or the decision to run a solvent-free reaction impacts process intensity, safety, and downstream purification efforts.

Below is a table summarizing optimized reaction conditions from various synthetic routes.

| Reaction Step | Parameter | Optimized Value/Range | Source |

| Friedel-Crafts Reaction | Temperature | 40-70°C | |

| Hydrolysis | Temperature | 20-40°C | |

| Acylation | Temperature | 50-100°C | |

| Byproduct Hydrolysis | Temperature | 110°C | |

| Byproduct Hydrolysis | Residence Time | 3 hours | |

| Molar Ratio | 2,4-dichlorofluorobenzene : CCl4 | 1:0.95 - 1:1.1 |

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure process stability, cost-effectiveness, and product integrity. The development of synthetic methods that are simple, use readily available raw materials, and operate under mild conditions is paramount for successful industrial application.

Key considerations include:

Process Simplification: Methods that combine reaction and separation steps or avoid the isolation of intermediates are favorable for large-scale operations. For example, a process where the hydrolysis step is performed directly in the same reactor after the initial reaction without product separation simplifies the route.

Byproduct Management: The effective conversion of byproducts, as discussed previously, is crucial for industrial viability. A high conversion rate of byproducts (over 99%) significantly improves the atom economy and reduces waste treatment costs, making the process more sustainable and economical for large-scale production.

Catalyst Selection and Handling: The use of solid, reusable catalysts like zeolites is advantageous for industrial production as it simplifies catalyst separation and reduces corrosive waste streams associated with catalysts like AlCl₃.

Safety and Environmental Impact: Avoiding high-risk and highly polluting raw materials such as sodium hypochlorite is a critical consideration for industrial synthesis. Processes designed to have less pollutant emission are more suitable for large-scale manufacturing. The transition to continuous production in tubular reactors can also enhance safety by reducing the volume of online reaction materials.

The ultimate goal of scale-up is to establish a robust and reproducible process that can meet commercial demands while adhering to quality and safety standards.

Economic Feasibility and Raw Material Consumption Analysis

Several synthetic pathways have been developed, each with distinct economic advantages and raw material requirements. A primary method starts from 2,4-dichlorofluorobenzene, reacting it with carbon tetrachloride in a Friedel-Crafts reaction, followed by hydrolysis to yield the final product. google.comgoogle.com This approach is positioned as suitable for industrial production due to its potential for simplified process routes. google.com Innovations within this method focus on improving catalyst efficiency and raw material utilization. For instance, the use of a composite zeolite solid superacid catalyst has been explored to enhance catalytic activity. patsnap.com A significant economic improvement involves the conversion of byproducts, such as dimers, back into the final product through subsequent hydrolysis, oxidation, and acylation steps, which can increase the total yield to over 88%. google.com This recycling of byproducts addresses a key challenge of low raw material utilization and high costs associated with earlier iterations of this process. google.com

Another economically significant route involves the acylation of 2,4-dichloro-5-fluorobenzoic acid. chemicalbook.com This method can achieve very high yields, with one process reporting a 99.1% yield using bis(trichloromethyl)carbonate (BTC) as the acylating agent in a continuous tubular reactor. chemicalbook.com The use of BTC instead of traditional reagents like thionyl chloride is highlighted as a cost-saving measure that also avoids the emission of harmful gases such as sulfur dioxide. nus.edu.sg The adoption of continuous tubular reactors for this process further enhances its economic feasibility by allowing for better process control, reducing the volume of reactive materials online at any given time, and enabling the recycling of catalysts like nitric acid. nus.edu.sg

The following tables provide a comparative overview of different synthetic approaches and a specific example of raw material consumption, illustrating the practical inputs and outputs of these industrial processes.

Interactive Data Table: Comparison of Synthetic Methodologies

| Starting Material | Key Reagents | Reported Yield | Key Economic & Process Advantages | Reference |

|---|---|---|---|---|

| 2,4-Dichlorofluorobenzene | Carbon Tetrachloride, Composite Zeolite Catalyst, Water | 86.0% | Simplified process suitable for industrialization; improved catalytic activity. | patsnap.com |

| 2,4-Dichlorofluorobenzene | Carbon Tetrachloride, Ferric Trichloride | >88% (with byproduct conversion) | Increases raw material utilization by converting byproducts, reducing overall cost. | google.com |

| 2,4-Dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate (BTC), Toluene | 99.1% | High-yield, green chemistry approach; avoids use of thionyl chloride; suitable for continuous production. | chemicalbook.com |

| 2,4-Dichloro-5-fluoroacetophenone | Oxygen, Nitric Acid, Sulfuric Acid, BTC | High (part of a multi-step continuous process) | Utilizes oxygen as a cost-effective oxidant; allows for recycling of the nitric acid catalyst. | nus.edu.sg |

Interactive Data Table: Raw Material Consumption Example

| Synthetic Route Step | Raw Material Input | Mass/Volume Input | Product Output | Mass/Volume Output | Reference |

|---|---|---|---|---|---|

| Acylation of 2,4-dichloro-5-fluorobenzoic acid | 2,4-dichloro-5-fluorobenzoic acid | 2.00 Kg | This compound | 2.15 Kg | chemicalbook.com |

| Friedel-Crafts and Hydrolysis | 2,4-dichlorofluorobenzene | 33 g | This compound | 39.1 g | patsnap.com |

| Friedel-Crafts Reaction | 2,4-dichlorofluorobenzene | 100 g | Intermediate (2,4-dichloro-5-fluorobenzotrichloride) | - | google.com |

Reactivity and Reaction Mechanisms of 2,4 Dichloro 5 Fluorobenzoyl Chloride

Electrophilic Acylation Reactions

As an acyl chloride, 2,4-Dichloro-5-fluorobenzoyl chloride is a potent acylating agent. It readily participates in reactions where the benzoyl moiety is transferred to a nucleophile.

The most characteristic reaction of this compound is nucleophilic acyl substitution. The carbonyl carbon is highly susceptible to attack by nucleophiles due to the strong electron-withdrawing effects of the attached oxygen and chlorine atoms. The reaction generally proceeds through a two-step mechanism known as addition-elimination. youtube.comyoutube.com

First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is unstable and quickly collapses. In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the net substitution of the chloride with the nucleophile. youtube.com This mechanism is common for reactions with various nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). youtube.comhud.ac.uk

This compound can be used to form new carbon-carbon bonds through reactions like the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com In this type of electrophilic aromatic substitution, an aromatic ring attacks the acyl chloride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org

The mechanism involves several key steps:

Formation of the Electrophile : The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride group, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile. sigmaaldrich.comlibretexts.org

Electrophilic Attack : The electron-rich aromatic ring of another substrate acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product. libretexts.org

Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated, preventing further acylation of the same ring. organic-chemistry.orglibretexts.org

Derivatization and Functionalization Strategies

The high reactivity of the acyl chloride group makes this compound a valuable starting material for synthesizing a wide range of derivatives.

The conversion of this compound into esters and amides is a straightforward and common functionalization strategy.

Ester Synthesis (Esterification) : This is typically achieved by reacting the acyl chloride with an alcohol. The reaction often includes a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.

Amide Synthesis (Amidation) : The reaction with a primary or secondary amine yields the corresponding N-substituted amide. fishersci.it Similar to esterification, a base is used to scavenge the generated HCl. hud.ac.uk For less reactive amines, the Schotten-Baumann reaction conditions, which involve an aqueous base, can be employed. fishersci.it

These reactions are fundamental in medicinal chemistry, where this compound serves as a building block for more complex molecules. patsnap.com

| Derivative | Nucleophile | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | Pyridine or Triethylamine, Dichloromethane (DCM), Room Temperature | 2,4-Dichloro-5-fluorobenzoate Ester |

| Amide | Amine (R'-NH₂) | Triethylamine, Dichloromethane (DCM) or Tetrahydrofuran (THF), 0°C to Room Temperature | N-substituted 2,4-Dichloro-5-fluorobenzamide |

| Carboxylic Acid | Water (H₂O) | Hydrolysis, often in the presence of a base or upon exposure to moisture | 2,4-Dichloro-5-fluorobenzoic acid |

Further halogenation of the aromatic ring of this compound is challenging. The existing three halogen atoms and the strongly deactivating acyl chloride group make the ring highly electron-deficient and thus resistant to further electrophilic aromatic substitution. Reactions like free-radical halogenation might be possible under harsh conditions, such as high temperatures or UV light, but would likely lack selectivity. youtube.com

Nucleophilic aromatic substitution (SNA) to replace one of the existing chlorine or fluorine atoms is also difficult. Such reactions typically require either strong activation from electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group, or extremely harsh reaction conditions. youtube.comnih.gov The activating effect of the heterocyclic nitrogen atoms in compounds like chloropyrimidines can facilitate nucleophilic substitution, but this intrinsic activation is absent in the benzene (B151609) ring of this compound. semanticscholar.org

Computational Chemistry and Spectroscopic Studies on Reactivity

Spectroscopic and computational methods provide crucial insights into the structure and electronic properties that govern the reactivity of this compound.

Mass spectrometry and elemental analysis confirm the compound's molecular formula and weight. patsnap.comgoogle.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate its structure. nih.gov

IR Spectroscopy : The IR spectrum would prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretch of an acyl chloride, typically found in the range of 1770-1820 cm⁻¹.

NMR Spectroscopy : ¹H NMR would show signals for the two aromatic protons, with their chemical shifts and coupling patterns providing information about their positions on the substituted ring. ¹³C NMR would show distinct signals for each carbon atom, including the low-field signal of the carbonyl carbon.

Mass Spectrometry : The mass spectrum shows a characteristic isotopic pattern due to the presence of multiple chlorine atoms, with major peaks observed at m/z 225.92, 227.91, and 229.91, corresponding to the different combinations of chlorine isotopes (³⁵Cl and ³⁷Cl). patsnap.comgoogle.com

Computational studies, such as those using Density Functional Theory (DFT), can be employed to model the molecule's electronic structure. mdpi.com Such studies can calculate properties like electrostatic potential maps, which would visualize the electrophilic nature of the carbonyl carbon and the electron-deficient aromatic ring. DFT calculations on similar nitro-substituted benzofuroxans have been used to analyze the course of nucleophilic substitution, confirming the role of electron-withdrawing groups in activating the ring for attack. mdpi.com Similar computational approaches can determine parameters like electrophilicity index and molecular hardness, which quantify the reactivity of halogenated aromatic compounds. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₂Cl₃FO | patsnap.comnih.gov |

| Molecular Weight | 227.44 g/mol | patsnap.comnih.gov |

| Appearance | Colorless to light yellow liquid | patsnap.comcymitquimica.com |

| Boiling Point | 143-144 °C at 35 mmHg | patsnap.comchemicalbook.com |

| Density | ~1.568 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | ~1.572 | chemicalbook.com |

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

For this compound, DFT calculations would typically be employed to map the potential energy surface for its reactions, such as Friedel-Crafts acylation or nucleophilic substitution. youtube.comstackexchange.com This involves calculating the energies of the ground states (reactants and products), transition states, and any intermediates. A key intermediate in many reactions involving acyl chlorides is the acylium ion. researchgate.netyoutube.com Quantum chemical calculations, similar to those performed on the benzoacylium cation, could provide structural information and relative stability for the 2,4-dichloro-5-fluorobenzoyl acylium cation. researchgate.net

By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, the most likely reaction mechanism can be determined. For example, in a Friedel-Crafts reaction with a substituted aromatic compound, DFT could predict whether the acylation will occur at the ortho, meta, or para position by calculating the energies of the respective sigma-complex intermediates and transition states. youtube.com

The table below illustrates the type of data that a DFT study on the reactivity of this compound would generate. Please note, this is a representative example to demonstrate the application of the theory; the values are hypothetical.

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0 |

| TS1 | Transition state for formation of intermediate complex | +60 |

| Intermediate | Tetrahedral intermediate | +25 |

| TS2 | Transition state for departure of leaving group | +85 |

| Products | Acylated product + Chloride | -40 |

Applications of 2,4 Dichloro 5 Fluorobenzoyl Chloride in Advanced Organic Synthesis

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary application of 2,4-dichloro-5-fluorobenzoyl chloride is as a crucial starting material in the synthesis of various pharmaceutical agents. patsnap.comgoogle.com It serves as a key intermediate for a range of drugs, most notably the broad-spectrum fluoroquinolone antibiotics. google.comgoogle.com

The compound is a cornerstone in the synthesis of the quinolone core structure, which is central to the activity of many third-generation fluoroquinolone antibacterial drugs. google.com Synthetic routes leverage the reactivity of the acyl chloride to build the bicyclic quinolone system.

This compound is a well-established precursor in several documented synthetic pathways for Ciprofloxacin, a widely used broad-spectrum antibiotic. google.comchemicalbook.com A common synthetic approach involves a multi-step sequence that begins with the acylation of a malonic ester derivative.

One prominent synthetic route proceeds as follows:

Condensation: this compound is condensed with diethyl malonate in the presence of a base like magnesium ethoxide.

Hydrolysis and Decarboxylation: The resulting product, diethyl 2,4-dichloro-5-fluorobenzoylmalonate, undergoes partial hydrolysis and decarboxylation to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Enol Ether Formation: This β-ketoester is then reacted with triethyl orthoformate in acetic anhydride (B1165640) to form an enol ether, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate.

Amination: The enol ether is subsequently treated with cyclopropylamine, which displaces the ethoxy group to give ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate.

Cyclization: Intramolecular cyclization of this intermediate, typically using a strong base such as sodium hydride (NaH), forms the core quinolone ring system, yielding 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Final Condensation: The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the C-7 position of the quinolone ring is displaced by piperazine (B1678402) to afford the final Ciprofloxacin molecule.

Table 1: Synthetic Pathway for Ciprofloxacin from this compound

| Step | Starting Material | Reagents | Key Intermediate |

| 1 | This compound | Diethyl malonate, Magnesium ethoxide | Diethyl 2,4-dichloro-5-fluorobenzoylmalonate |

| 2 | Diethyl 2,4-dichloro-5-fluorobenzoylmalonate | p-Toluenesulfonic acid, Water | Ethyl 2,4-dichloro-5-fluorobenzoylacetate |

| 3 | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | Triethyl orthoformate, Acetic anhydride | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate |

| 4 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate | Cyclopropylamine | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate |

| 5 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate | Sodium Hydride (NaH) | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid |

| 6 | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Piperazine | Ciprofloxacin |

The synthetic utility of this compound extends to other important fluoroquinolone antibiotics, including Norfloxacin, Pefloxacin, and Fleroxacin. The synthetic strategies are analogous to that of Ciprofloxacin, starting from the same key intermediate derived from 2,4-dichloro-5-fluorobenzoic acid, which is directly related to the title compound. chemicalbook.com The core of the synthesis involves the construction of the fluoroquinolone ring system. The structural diversity among these antibiotics is achieved by varying the amine reagent used in the final step of the synthesis, which attaches different substituents at the N-1 and C-7 positions of the quinolone ring.

Beyond antibiotics, this compound is noted as a pharmaceutical intermediate for other classes of drugs. google.com It is cited as a starting material for the synthesis of the antipsychotic drug Triperidol. google.com However, detailed research findings on its specific application in the synthesis of anti-cancer drugs are not extensively documented in the available literature.

Acyl chlorides are a valuable class of reagents in combinatorial chemistry due to their high reactivity, which allows for the rapid generation of large libraries of compounds, such as amides and esters. While this compound is a suitable candidate for such applications, specific research detailing its use as a building block in combinatorial libraries for the discovery of novel drug candidates is not prominently featured in the reviewed scientific literature.

Precursor for Fluoroquinolone Antibiotics Research

Agrochemical Intermediates

In the field of agrochemicals, halogenated benzoyl chlorides and their derivatives are important intermediates for the synthesis of herbicides and pesticides. google.com While the structural motifs present in this compound are relevant to this field, specific, detailed examples of its direct application as an intermediate in the synthesis of agrochemical products are not widely reported in the provided research.

Synthesis of Herbicides and Fungicides

While specific, commercialized herbicides and fungicides directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are pertinent to agrochemical design. The dichloro-fluorophenyl group is a key component in many active compounds, valued for its contribution to the molecule's efficacy and metabolic stability.

The synthesis of potential fungicidal and herbicidal compounds can be achieved through the reaction of this compound with various nucleophiles. For instance, reaction with substituted amines or hydrazines can yield amides or hydrazides, which are classes of compounds investigated for fungicidal properties. Similarly, its condensation with other heterocyclic intermediates could lead to novel molecules with herbicidal activity. Research in this area focuses on creating new chemical entities that exhibit high potency against target pests while maintaining low toxicity to non-target organisms. One patent indicates that related compounds are used for the identification of pesticides and insecticides. nus.edu.sg

Development of Crop Protection Agents

The development of new crop protection agents is a continuous effort to overcome resistance and improve safety profiles. This compound serves as a key starting material for synthesizing a range of derivatives to be screened for biological activity. The process involves creating a library of compounds by reacting the benzoyl chloride with different alcohols, amines, or other nucleophiles. These new molecules are then tested for their ability to control weeds, fungal diseases, and insect pests. The specific combination of halogen substituents on the aromatic ring can influence the compound's mode of action, environmental persistence, and selectivity.

Material Science Applications

In material science, di-functional molecules like acyl chlorides are essential for polymerization reactions. The incorporation of halogenated aromatic compounds into polymer backbones is a well-established strategy for enhancing material properties.

Role in Specialty Polymers and Resins Production

This compound can theoretically be used as a monomer or a modifying agent in the production of specialty polymers and resins. Its single acyl chloride group means it would typically be used to cap a polymer chain or be incorporated as a pendant group, which can modify the surface properties or reactivity of the polymer.

However, if converted to a dicarboxylic acid or reacted with a di-functional nucleophile, it could be integrated into the main chain of polymers like polyesters or polyamides. The synthesis of aromatic polyamides (aramids) and polyesters often involves the reaction of a diacid chloride with a diamine or a diol, respectively. researchgate.netscirp.org While direct use of this mono-acyl chloride is for chain termination, derivatives of it could serve as monomers. The resulting polymers would be expected to exhibit high thermal stability and chemical resistance due to the aromatic and halogenated structure.

Synthesis of Durable Materials

The chlorine and fluorine atoms in the 2,4-dichloro-5-fluorobenzoyl moiety can impart enhanced durability to materials. These halogens are known to increase a polymer's resistance to flame (flame retardancy), UV degradation, and chemical attack. By incorporating this compound into a polymer structure, materials with superior performance characteristics suitable for demanding applications can be developed. For example, polyesters or polyamides containing this unit could be used in aerospace, automotive, or industrial settings where resistance to harsh conditions is critical.

Research Reagent in Synthetic Organic Chemistry

The primary and most well-documented application of this compound is as a reagent in synthetic organic chemistry. calpaclab.com It is widely used as an intermediate, particularly in the pharmaceutical industry for the synthesis of fluoroquinolone antibiotics. nus.edu.sggoogle.com

Introduction of Chlorinated, Fluorinated, and Benzoyl Moieties

As a research reagent, this compound is an excellent acylating agent used to introduce the 2,4-dichloro-5-fluorobenzoyl group into a target molecule. This is typically achieved through two main types of reactions:

Nucleophilic Acyl Substitution: This is the most common reaction for acyl chlorides. masterorganicchemistry.comlibretexts.org The electrophilic carbonyl carbon is attacked by a wide range of nucleophiles (such as alcohols, amines, and thiols), resulting in the displacement of the chloride ion. This reaction is fundamental for creating esters, amides, and thioesters, and is a key step in the synthesis of many complex organic molecules. youtube.com

Friedel-Crafts Acylation: In this reaction, the benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (like aluminum chloride) to form an aryl ketone. wikipedia.orgbyjus.com This reaction forms a carbon-carbon bond and is a powerful method for attaching the benzoyl moiety to another aromatic ring. google.comnih.gov

Through these reactions, chemists can readily incorporate the specific electronic and steric properties of the chlorinated and fluorinated benzoyl group to modify the biological activity, reactivity, or physical properties of a molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 86393-34-2 nih.gov |

| Molecular Formula | C₇H₂Cl₃FO nih.gov |

| Molecular Weight | 227.44 g/mol nih.gov |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 143-144 °C at 35 mmHg patsnap.com |

| Density | 1.568 g/mL at 25 °C |

| Refractive Index | n20/D 1.572 |

Development of New Chemical Entities and Compounds

The strategic importance of this compound as a foundational scaffold in medicinal chemistry is underscored by its application in the synthesis of novel heterocyclic compounds with potential therapeutic activities. Its di-chloro and fluoro substitutions on the phenyl ring provide a unique electronic and steric profile that can be exploited to develop new chemical entities with tailored biological properties. Researchers have successfully utilized this compound to construct more complex molecules, particularly those incorporating triazole and thiadiazine ring systems, which are known pharmacophores in many biologically active compounds.

One notable area of research has been the development of fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives. These novel heterocyclic systems have been synthesized and evaluated for their potential as antitumor agents. The synthesis process typically involves the conversion of 2,4-dichloro-5-fluorobenzoic acid (derived from the corresponding acyl chloride) into 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazol-5-thiol. This key intermediate then undergoes cyclization with various substituted phenacyl bromides to yield a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. bohrium.com

Detailed research findings have demonstrated that these new chemical entities exhibit significant antiproliferative activity against a range of human cancer cell lines. The biological evaluation of these compounds has provided valuable structure-activity relationship (SAR) insights, indicating how different substituents on the phenyl ring of the thiadiazine moiety influence the antitumor potency. For instance, the presence of specific electron-withdrawing or electron-donating groups can modulate the cytotoxic effects of the molecules.

The antitumor screening of these novel compounds has been conducted across a comprehensive panel of human tumor cell lines, revealing a broad spectrum of activity. The growth inhibition data, typically represented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), highlight the potential of these derivatives as leads for the development of new anticancer drugs. One compound, in particular, featuring a 4-chlorophenyl substituent, has shown promising broad-spectrum antiproliferative activity with GI₅₀ values in the low micromolar range against various cancer cell lines, including leukemia, melanoma, and cancers of the lung, ovary, prostate, and breast. bohrium.com

Below is an interactive data table summarizing the in vitro antitumor activity of a selected novel compound derived from this compound against a panel of human tumor cell lines.

Table 1: In Vitro Antitumor Activity of Compound 4d (3-(2,4-dichloro-5-fluorophenyl)-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine) bohrium.com

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Leukemia | K-562 | 1.83 |

| SR | 1.06 | |

| Non-Small Cell Lung Cancer | HOP-92 | 2.11 |

| NCI-H522 | 2.06 | |

| Melanoma | MALME-3M | 2.22 |

| SK-MEL-5 | 2.01 | |

| Ovarian Cancer | OVCAR-4 | 2.02 |

| Prostate Cancer | PC-3 | 25.4 |

| Breast Cancer | HS 578T | 2.13 |

| MDA-MB-435 | 1.98 |

Analytical Methodologies for 2,4 Dichloro 5 Fluorobenzoyl Chloride and Its Derivatives

Chromatographic Techniques

Chromatography is fundamental for separating 2,4-Dichloro-5-fluorobenzoyl chloride from starting materials, byproducts, and degradation products. This separation allows for accurate quantification and assessment of purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A reverse-phase HPLC method is typically suitable for this analysis. In this approach, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of aromatic compounds based on their hydrophobicity.

A well-established method for a structurally similar compound, 2,4,6-Trifluoro Benzoic Acid, provides a framework for the analysis of this compound. ekb.eg Such a method can be adapted to assess purity by separating the target compound from potential impurities, such as the starting material 2,4-dichloro-5-fluorobenzoic acid or byproducts from the synthesis process. The progress of a reaction can be monitored by taking aliquots from the reaction mixture over time and analyzing the relative peak areas of the starting material and the product.

Example HPLC Method Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 30% B to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30°C |

Gas Chromatography (GC) for Byproduct Analysis and Purity

Gas Chromatography (GC) is highly effective for analyzing volatile and thermally stable compounds, making it an ideal technique for assessing the purity of this compound and identifying volatile byproducts. cymitquimica.combiocompare.com Given its boiling point of 143-144°C at 35 mmHg, the compound is well-suited for GC analysis. patsnap.comchemicalbook.com This method is particularly useful for detecting residual starting materials like 2,4-dichlorofluorobenzene or solvents used in synthesis. google.com

The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs based on the differential partitioning of compounds between the carrier gas and the stationary phase lining the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with the latter providing definitive identification of the separated components.

Typical GC Purity Analysis Data:

| Compound | Retention Time (min) | Relative Area (%) |

| 2,4-Dichlorofluorobenzene (impurity) | 5.8 | 0.15 |

| Unidentified Byproduct | 8.2 | 0.05 |

| This compound | 10.5 | 99.8 |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound. Each technique provides unique information about the molecule's mass, atomic connectivity, and functional groups.

Mass Spectrometry (MS) for Product Identification

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. When subjected to ionization, the molecule forms a molecular ion whose mass-to-charge ratio (m/z) is measured. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence for the number of chlorine atoms in the molecule.

Elemental analysis and mass spectrometry data confirm the molecular weight to be approximately 227.44 g/mol . patsnap.comgoogle.com The mass spectrum shows a characteristic cluster of peaks for the molecular ion due to the three chlorine atoms.

Observed Mass Spectrum Data for this compound: patsnap.comgoogle.com

| m/z | Relative Intensity (%) | Assignment |

| 225.92 | 100.0 | [M]⁺ (C₇H₂³⁵Cl₃FO) |

| 227.91 | 95.9 | [M+2]⁺ (Isotopologue with one ³⁷Cl) |

| 229.91 | 30.6 | [M+4]⁺ (Isotopologue with two ³⁷Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling patterns (splitting) of these signals are influenced by the surrounding chloro, fluoro, and benzoyl chloride substituents.

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the unique electronic environments of the molecule, including the carbonyl carbon of the acid chloride.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.8 - 8.2 | Doublet (d) | Aromatic H adjacent to -COCl |

| ¹H | ~7.4 - 7.7 | Doublet (d) | Aromatic H adjacent to F |

| ¹³C | ~165 - 170 | Singlet (s) | Carbonyl Carbon (C=O) |

| ¹³C | ~125 - 160 | Multiple signals | 6 Aromatic Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. For this compound, IR spectroscopy can confirm the presence of the key acid chloride functional group and the substituted aromatic ring. nih.gov

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride group. Other characteristic absorptions include those for aromatic C=C bonds, C-Cl bonds, and the C-F bond.

Characteristic IR Absorption Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acid Chloride) | 1750 - 1815 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. It provides the percentage by mass of each element present in the sample, which is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, this analysis is vital to confirm its purity and chemical identity.

Detailed research findings have reported the experimental elemental composition of this compound. patsnap.com These experimental values can be compared with the theoretical percentages calculated from the compound's molecular formula, C₇H₂Cl₃FO.

The theoretical elemental composition is calculated as follows:

Carbon (C): (7 * 12.01) / 227.44 * 100% = 36.97%

Hydrogen (H): (2 * 1.01) / 227.44 * 100% = 0.89%

Chlorine (Cl): (3 * 35.45) / 227.44 * 100% = 46.76%

Fluorine (F): (1 * 19.00) / 227.44 * 100% = 8.35%

Oxygen (O): (1 * 16.00) / 227.44 * 100% = 7.03%

A comparison of the experimental and theoretical values shows a very close correlation, confirming the successful synthesis and purity of the compound. patsnap.com

Interactive Data Table for Elemental Analysis of this compound

| Element | Symbol | Experimental % | Theoretical % |

| Carbon | C | 36.97 | 36.97 |

| Hydrogen | H | 0.89 | 0.89 |

| Chlorine | Cl | 46.76 | 46.76 |

| Fluorine | F | 8.35 | 8.35 |

| Oxygen | O | 7.03 | 7.03 |

Note: The data in this table is based on the reported experimental findings and theoretical calculations for this compound. patsnap.com

While the elemental analysis of this compound is well-documented, detailed research findings providing specific elemental analysis data for its various derivatives were not available in the public domain at the time of this writing. The synthesis of numerous derivatives, such as amides and esters, is a common practice in medicinal chemistry to explore their structure-activity relationships. However, the elemental composition of these specific derivatives would need to be determined and reported in dedicated research publications.

Environmental and Safety Considerations in Research and Industrial Production

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride to create more sustainable and environmentally friendly processes.

A primary goal in the synthesis of this compound is the reduction of hazardous substances and the generation of waste. google.com Traditional synthesis routes have often involved materials that are harmful to the environment and produce significant waste streams. google.com For instance, one method involves the reaction of 2,4-dichlorofluorobenzene with acetyl chloride using aluminum trichloride (B1173362) as a catalyst, followed by oxidation with a NaClO solution. google.com This process utilizes high-pollution and high-risk raw materials like sodium hypochlorite (B82951), which needs to be used in large excess, leading to substantial pollution and increased costs. google.com

Another established method involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride, followed by acidic hydrolysis to produce 2,4-dichloro-5-fluorobenzoic acid, which is then acylated with thionyl chloride. google.com A significant drawback of this process is the generation of about 20% to 30% of a dimeric by-product, which lowers the raw material utilization and increases costs, making it less suitable for industrial-scale production. google.com

A significant advancement in the green synthesis of this compound is the substitution of highly toxic reagents with safer alternatives. asianpubs.orgresearchgate.net Phosgene, a highly toxic gas, has traditionally been used in the synthesis of acyl chlorides, but its use poses significant safety risks. asianpubs.orggoogle.com Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has emerged as a safer, solid substitute for phosgene. asianpubs.orgresearchgate.net

BTC is favored in both research and small-scale production due to its solid state, which makes it easier and safer to handle, transport, and store compared to gaseous phosgene. asianpubs.orgresearchgate.netresearchgate.net It allows for precise dosing and can be used in stoichiometric amounts for various reactions, including chloroformylations and carbonylations, often resulting in good to very good yields. researchgate.net The synthesis of this compound from 2,4-dichloro-5-fluorobenzoic acid using BTC in toluene (B28343) at 110°C has been shown to achieve a yield of 99.1% on an industrial scale. chemicalbook.com This method is considered a form of green chemistry. chemicalbook.com

The use of BTC under mild conditions allows for the rapid conversion of 2,4-Dichloro-5-fluorobenzoic acid into the highly reactive this compound. researchgate.net This process offers several advantages over traditional methods, including reduced consumption of raw materials, higher product yield, shorter reaction times, and enhanced operational safety, all contributing to a more environmentally friendly procedure. researchgate.net

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Catalytic Systems

Traditional synthesis methods for 2,4-Dichloro-5-fluorobenzoyl chloride have often relied on stoichiometric reagents and catalysts that present challenges in terms of separation, recycling, and environmental impact. google.com A significant trend in future research is the development of novel catalytic systems that offer improved performance and sustainability.

A promising area of investigation involves the use of solid acid catalysts. Research has demonstrated the synthesis of this compound from 2,4-dichlorofluorobenzene and carbon tetrachloride using a composite zeolite solid superacidic catalyst. patsnap.com This approach simplifies the process route and facilitates catalyst recovery, which is crucial for industrial-scale production. google.compatsnap.com One patented method describes a two-step process where 2,4-dichlorofluorobenzene is first reacted with carbon tetrachloride in the presence of the catalyst to form 2,4-dichloro-5-fluorotrichlorotoluene, which is then hydrolyzed to the final product. patsnap.com Variations of this approach include the use of a loaded phosphotungstic acid/ZrO2 zeolite magnetic composite carrier catalyst, which is designed to enhance catalytic activity and allow for easy separation. patsnap.com

Another innovative route starts with 2,4-dichloro-5-fluoroacetophenone, which undergoes oxidation using oxygen in a mixed acid system of nitric and sulfuric acid to produce 2,4-dichloro-5-fluorobenzoic acid, a direct precursor that can then be acylated. nus.edu.sg This method avoids more hazardous reagents and utilizes oxygen as the primary oxidizing agent. nus.edu.sg Furthermore, research into Friedel-Crafts reactions using catalysts like ferric trichloride (B1173362) is being optimized to improve the conversion of raw materials and manage the formation of byproducts, with strategies developed to convert dimeric side products back into the main synthesis pathway, pushing total yields higher. google.com

| Starting Material | Key Reagents/Catalysts | Key Process Steps | Reported Advantages | Source |

|---|---|---|---|---|

| 2,4-Dichlorofluorobenzene | Carbon tetrachloride; Composite zeolite solid super acid catalyst | 1. Reaction with CCl4 to form 2,4-dichloro-5-fluorotrichlorotoluene 2. Hydrolysis | Simplified process route, potential for catalyst recycling, suitable for industrial production. | google.compatsnap.com |

| 2,4-Dichlorofluorobenzene | Carbon tetrachloride; S2O82-/Sm2O3-ZrO2-Al2O3 and AlCl3; FeCl3 | 1. Reaction with CCl4 2. Catalytic hydrolysis | Convenient catalyst recycling, high yield, reduction of byproducts, consumes CCl4. | google.com |

| 2,4-Dichloro-5-fluoroacetophenone | Oxygen; Nitric acid/Sulfuric acid (catalyst); Bis(trichloromethyl)carbonate (BTC) | 1. Catalytic oxidation to 2,4-dichloro-5-fluorobenzoic acid 2. Acylation with BTC | Avoids highly toxic chemicals, catalyst can be recycled, cost-saving. | nus.edu.sg |

| 2,4-Dichlorofluorobenzene | Carbon tetrachloride; Ferric trichloride | 1. Friedel-Crafts reaction 2. Hydrolysis 3. Conversion of dimer byproduct | High raw material conversion rate (>80%), high total yield (>88%), simple operation. | google.com |

Further Development of Continuous-Flow Synthesis

Continuous-flow processing is rapidly emerging as a superior alternative to traditional batch manufacturing for specialty chemicals. This technology offers significant advantages in terms of safety, process control, efficiency, and scalability. For the synthesis of this compound and its immediate precursors, continuous-flow methods are a key area for future development.

Research has successfully demonstrated the continuous-flow synthesis of intermediates for floxacin antibiotics, a process that involves the in-situ formation of this compound. researchgate.net In one such system, 2,4-Dichloro-5-fluorobenzoic acid is rapidly converted into the highly reactive acyl chloride using bis(trichloromethyl)carbonate (BTC) in a flow reactor. This process is characterized by a significantly reduced reaction time, lower consumption of raw materials, and higher product yield compared to batch processes. researchgate.net The enclosed nature of the flow system enhances operational safety, especially when dealing with hazardous intermediates. researchgate.net

Another patented method details a fully continuous tubular production process starting from 2,4-dichloro-5-fluoroacetophenone. nus.edu.sg The process involves an initial oxidation reaction in a tubular reactor followed by an acylation step. nus.edu.sgchemicalbook.com This integrated continuous system involves minimal online reactants, allows for precise DCS (Distributed Control System) control, and improves safety and efficiency. nus.edu.sg The use of BTC as an acylation reagent in these systems is a notable trend, as it replaces more hazardous reagents like thionyl chloride, thereby reducing costs and avoiding the emission of harmful gases such as sulfur dioxide. nus.edu.sg

Future work in this area will likely focus on optimizing reactor design, integrating real-time analytics for process monitoring and control, and developing end-to-end continuous processes from raw materials to the final purified product.

| Process Step | Reactants | Reagent | Reactor Type | Key Advantages | Source |

|---|---|---|---|---|---|

| Acylation of Carboxylic Acid | 2,4-Dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate (BTC) | Continuous-flow system | Rapid reaction, higher yield, less raw material consumption, enhanced safety. | researchgate.net |

| Integrated Oxidation and Acylation | 2,4-Dichloro-5-fluoroacetophenone | Oxygen (oxidant), Nitric/Sulfuric acid (catalyst), BTC (acylating agent) | Tubular reactors | Few online reaction materials, conducive to DCS control, cost-saving, avoids harmful gas emissions. | nus.edu.sg |

| Acylation in Toluene (B28343) | 2,4-Dichloro-5-fluorobenzoic acid | Bis(trichloromethyl)carbonate (BTC) | Tubular reactor (10m length, 5mm diameter) | High total yield (99.1%), industrial scale, green chemistry. | chemicalbook.com |

Expansion of Applications in New Chemical Fields

While this compound is well-established as a crucial intermediate in the synthesis of fluoroquinolone antibiotics like Ciprofloxacin, its utility is not necessarily limited to this class of molecules. google.comgoogle.com The unique substitution pattern on the phenyl ring—containing chloro, fluoro, and a reactive acyl chloride group—makes it a versatile building block for a wide range of chemical structures.

Future research will likely explore the incorporation of the 2,4-dichloro-5-fluorophenyl moiety into novel molecular scaffolds to discover new bioactive compounds. The principles of medicinal chemistry suggest that the electronic properties conferred by the halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. nih.gov

Emerging applications could be found in:

New Therapeutic Areas: Beyond anti-infectives, this compound could serve as a starting point for synthesizing novel heterocyclic compounds with potential activity as anticancer, anti-inflammatory, or central nervous system agents. The synthesis of 2,4-dichloro-5-fluorophenyl-containing thiazolotriazoles is one such example of its application in creating new chemical entities for medicinal chemistry. nih.gov

Agrochemicals: The structural motifs present in many successful pesticides and herbicides often feature halogenated aromatic rings. The reactivity of the acyl chloride group allows for its straightforward derivatization into amides, esters, and ketones, which are common functional groups in agrochemically active molecules.

Materials Science: While less explored, fluorinated and chlorinated aromatic compounds can be precursors to specialty polymers and materials with unique thermal or electronic properties. Research could investigate the use of this compound in the synthesis of novel polyamides or polyarylates.

The expansion into these new fields will depend on systematic screening and structure-activity relationship (SAR) studies of new derivatives, leveraging the compound as a versatile chemical scaffold.

Advanced Computational Modeling for Reaction Prediction and Optimization

The optimization of chemical synthesis is increasingly benefiting from the application of advanced computational modeling. For a molecule like this compound, where multiple synthesis routes are being developed, computational tools can provide invaluable insights for predicting reaction outcomes and optimizing process conditions, thereby reducing the need for extensive and costly laboratory experimentation.

Future research directions in this domain include: